2-Nitro-6-(trifluoromethoxy)phenol
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Description
2-Nitro-6-(trifluoromethoxy)phenol is a chemical compound with the CAS Number: 1261445-46-8 . It has a molecular weight of 223.11 and its IUPAC name is 2-nitro-6-(trifluoromethoxy)phenol .
Molecular Structure Analysis
The molecular formula of 2-Nitro-6-(trifluoromethoxy)phenol is C7H4F3NO4 . The InChI code for this compound is 1S/C7H4F3NO4/c8-7(9,10)15-5-3-1-2-4(6(5)12)11(13)14/h1-3,12H .Scientific Research Applications
Pharmaceutical Research
The trifluoromethoxy group in compounds like 2-Nitro-6-(trifluoromethoxy)phenol is increasingly used in pharmaceuticals due to its ability to enhance the bioavailability and metabolic stability of drugs . This compound could be involved in the synthesis of novel pharmaceuticals where the trifluoromethoxy phenol moiety may impart critical properties such as improved binding affinity to biological targets.
Agrochemical Development
In agrochemical research, the introduction of a trifluoromethoxy group can lead to the development of herbicides and pesticides with enhanced activity and selectivity . The presence of 2-Nitro-6-(trifluoromethoxy)phenol in a compound could potentially improve its efficacy as an agrochemical agent.
Fluorine Chemistry
2-Nitro-6-(trifluoromethoxy)phenol is a valuable compound in fluorine chemistry research. It can be used to study the reactivity and properties of the trifluoromethoxy group, which is still not fully understood despite its growing importance in various fields .
properties
IUPAC Name |
2-nitro-6-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4/c8-7(9,10)15-5-3-1-2-4(6(5)12)11(13)14/h1-3,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLZLZHRZNVVGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742695 |
Source
|
Record name | 2-Nitro-6-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-6-(trifluoromethoxy)phenol | |
CAS RN |
1261445-46-8 |
Source
|
Record name | 2-Nitro-6-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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